2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a pyrimido-indole derivative featuring a sulfanylacetamide backbone.
Properties
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-16-12-17(2)14-19(13-16)31-26(33)25-24(21-6-4-5-7-22(21)29-25)30-27(31)35-15-23(32)28-18-8-10-20(34-3)11-9-18/h4-14,29H,15H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFINPSCSYGRQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule characterized by its unique structural features and potential biological activities. This compound belongs to the class of pyrimidoindoles and has garnered attention for its possible applications in medicinal chemistry, particularly in anticancer and antimicrobial research.
Structural Overview
The molecular formula for this compound is , indicating a substantial molecular weight of approximately 468.57 g/mol. The presence of a pyrimido[5,4-b]indole core and various functional groups contributes to its reactivity and interactions within biological systems. The sulfanyl group is particularly noteworthy as it may influence the compound's pharmacological properties.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that compounds with similar structures often exhibit kinase inhibition properties. For instance, studies on related pyrimidoindoles have shown their ability to inhibit cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3), which are crucial in regulating cell cycle and apoptosis pathways .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrimidoindole derivatives. For example, compounds featuring similar structural motifs have demonstrated significant inhibitory effects against various cancer cell lines. The IC50 values for these compounds often fall within the micromolar range, suggesting moderate potency against specific cancer types .
Table 1: Inhibitory Potency of Related Compounds
| Compound Name | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | DYRK1A | 7.6 | |
| Compound B | CK1δ | 0.6 | |
| Compound C | GSK-3 | >10 |
Antimicrobial Activity
In addition to anticancer effects, there is emerging evidence that pyrimidoindoles may possess antimicrobial properties. Preliminary findings suggest that these compounds can inhibit the growth of certain bacterial strains, although specific data on this compound remains limited .
Case Studies
- Inhibition of Kinases : A study assessing various pyrimidoindoles demonstrated that modifications to the indole structure significantly impacted kinase inhibition profiles. The presence of electron-donating or withdrawing groups altered the binding affinity to targets like DYRK1A and CK1δ .
- Anticancer Efficacy : In vitro assays on cell lines treated with related pyrimidoindole derivatives revealed dose-dependent responses leading to apoptosis in cancer cells. The mechanism involved mitochondrial pathways and caspase activation .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrimido Core : Cyclization reactions using indole derivatives.
- Introduction of the Sulfanyl Group : Utilizing thiol reagents to form the sulfide bond.
- Attachment of Acetamide Moiety : Amide bond formation through coupling reactions.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for verifying structure and purity.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated using atomic masses from standard tables.
Pharmacological Implications
While direct pharmacological data for the target compound are absent, related analogs suggest structure-activity trends:
- Electron-withdrawing groups (e.g., Cl in ) may enhance target binding but reduce solubility.
- Methoxy groups (as in the target compound and ) improve metabolic stability by resisting oxidative degradation .
- Steric bulk (e.g., ethyl in ) could limit bioavailability but enhance selectivity for hydrophobic binding pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
